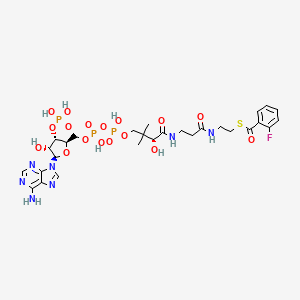
2-Fluorobenzoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-fluorobenzoic acid. It derives from a benzoyl-CoA and a 2-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Characterization and Metabolic Pathways
Enzymatic Activation in Pseudomonas
The enzymes catalyzing the formation of coenzyme A (CoA) thioesters of various aromatic acids, including fluorobenzoates, were studied in a denitrifying Pseudomonas species. This research highlights the specificity and catalytic properties of these enzymes, which play a crucial role in the activation of aromatic acids under anaerobic conditions (Altenschmidt, Oswald, & Fuchs, 1991).
Novel Aerobic 2-Aminobenzoate Metabolism
An aerobic pathway for the metabolism of 2-aminobenzoate via 2-aminobenzoyl-CoA was discovered in a Pseudomonas strain. This study contributes to understanding the enzymatic processes involved in the activation and degradation of fluorobenzoates and other related compounds under aerobic conditions (Altenschmidt & Fuchs, 1992).
Anaerobic Degradation of Halobenzoates
Research on Thauera chlorobenzoica, a denitrifying bacterium, reveals its capability to degrade halobenzoates like fluorobenzoates under anaerobic conditions. This study provides insights into the enzymatic pathways involved in the degradation of environmentally relevant compounds like fluorobenzoates (Kuntze et al., 2011).
Chemical Properties and Synthesis Applications
Protective Groups in Synthesis of Glycopeptides
Fluorobenzoyl groups, including 2-fluorobenzoyl, have been investigated as protective groups in carbohydrate and glycopeptide synthesis. Their properties help suppress undesirable reactions, like beta-elimination, offering advantages in the formation of glycosidic bonds (Sjölin & Kihlberg, 2001).
ATP-Dependent C–F Bond Cleavage
The study on the denitrifying bacterium Thauera aromatica showed ATP-dependent cleavage of the C–F bond in fluorobenzoates. This process is crucial for the biodegradation of fluoroaromatics, including 4-fluorobenzoyl-coenzyme A, under anoxic conditions, providing a pathway for breaking down persistent pollutants (Tiedt et al., 2016).
Environmental and Material Science Implications
Copper (II) Adsorption Using Modified Activated Carbon
A study explored the use of activated carbon modified with 1-(2-fluorobenzoyl)-thiourea for the removal of toxic metal ions. This work highlights the environmental applications of fluorobenzoyl derivatives in water purification and toxic metal ion removal (Ghaedi et al., 2015).
Activation of Aromatic Acids in Pseudomonas
Further insights into the activation of aromatic acids, including fluorobenzoates, in a denitrifying Pseudomonas strain were provided. This study enhances the understanding of the biochemical processes in bacteria that contribute to the degradation of environmentally significant compounds (Ziegler, Buder, Winter, & Fuchs, 2004).
Eigenschaften
Produktname |
2-Fluorobenzoyl-CoA |
|---|---|
Molekularformel |
C28H39FN7O17P3S |
Molekulargewicht |
889.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorobenzenecarbothioate |
InChI |
InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
JJZDBMQDENLSBH-TYHXJLICSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,4R,5R,6S,7S,8R,13R,14R,16S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1245755.png)



![methyl (7E)-7-[(2S)-2-octyl-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1245760.png)



![(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol](/img/structure/B1245769.png)
![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)
![(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide](/img/structure/B1245772.png)

